molecular formula C17H24N4O B2373196 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone CAS No. 2034408-70-1

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

Cat. No. B2373196
CAS RN: 2034408-70-1
M. Wt: 300.406
InChI Key: SAWRHYCGJFVJSK-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Triazole Derivatives as Corrosion Inhibitors : Triazole compounds, including derivatives of the specified chemical structure, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. This application is crucial in industries where metal longevity and integrity are vital, such as in construction and pipeline transportation. The protective mechanism involves electron sharing or acceptance between the nitrogen atoms of the triazole ring and the metal surface, highlighting the compound's utility in corrosion science (Ma et al., 2017).

Anticonvulsant Agents

Development of Sodium Channel Blockers : Triazole derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the compound's potential in treating epilepsy and other seizure disorders. By targeting sodium channels, these derivatives can modulate neuronal excitability, offering a pathway to novel therapeutic agents. The study highlighted the synthesis of novel triazinyl pyrrolidin-1-yl methanone derivatives, providing insights into the structural requirements for effective sodium channel inhibition and anticonvulsant activity (Malik & Khan, 2014).

Material Science and Chemistry

Synthesis and Crystallographic Analysis : The compound's involvement in material science is evident in its role as an intermediate in synthesizing boric acid ester compounds. These intermediates, featuring benzene rings and pyrrolidin-1-yl groups, are crucial in developing materials with potential applications in organic electronics and photonics. Detailed structural and conformational analyses, including DFT studies, provide foundational knowledge for further material development and optimization (Huang et al., 2021).

properties

IUPAC Name

1-adamantyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(20-4-1-15(11-20)21-18-2-3-19-21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-3,12-15H,1,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWRHYCGJFVJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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